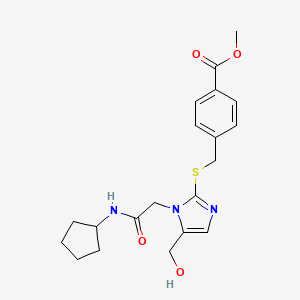

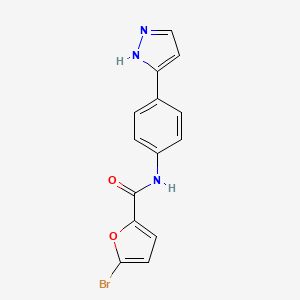

![molecular formula C29H34N2O2 B2864612 N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400083-40-1](/img/structure/B2864612.png)

N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide, also known as DAAO inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. DAAO inhibitor is a potent and selective inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to produce hydrogen peroxide and the corresponding alpha-keto acids.

Scientific Research Applications

Chemistry and Synthetic Utility

N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, closely related to the compound , have been utilized in synthetic chemistry for the protection of vicinal diols. These acetals serve as temporary protecting groups, allowing for the selective benzoylation and acetylation of diols. This synthetic utility extends to the preparation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, showcasing the versatility of dimethylamino-functionalized compounds in complex organic syntheses (Hanessian & Moralioglu, 1972).

Material Science Applications

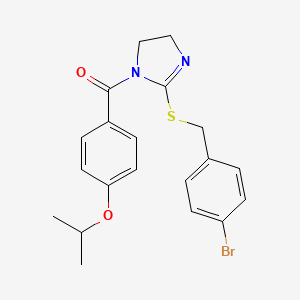

In material science, derivatives of the core structure have been employed in the development of novel polymers with potential applications in drug delivery and responsive materials. For example, 4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl-2-bromo-2-methylpropanoate has been used for the heterogeneous atom transfer radical polymerization (ATRP) of styrene, resulting in polymers with functional end groups and controlled molecular weights. These polymers exhibit strong green-light emission in solution, which can be modulated by metal cations, suggesting applications in sensing and optical materials (Zhou et al., 2014).

Biomedical Research

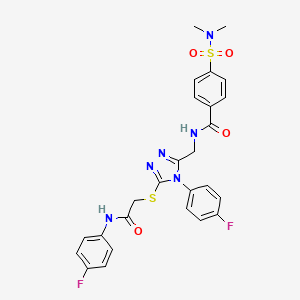

In the realm of biomedical research, derivatives of the compound have shown antimicrobial and antioxidant activities. Specifically, a series of novel chalcone linked imidazolones, incorporating the dimethylamino functional group, demonstrated biological activity against a variety of microbial strains and exhibited antioxidant properties. This indicates the potential of these compounds for therapeutic applications and highlights the importance of dimethylamino derivatives in the development of new antimicrobial and antioxidant agents (Sadula et al., 2014).

properties

IUPAC Name |

N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O2/c1-31(2)13-12-27(32)22-8-10-26(11-9-22)30-28(33)19-29(23-6-4-3-5-7-23)24-15-20-14-21(17-24)18-25(29)16-20/h3-13,20-21,24-25H,14-19H2,1-2H3,(H,30,33)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNNAVVSQOPSIR-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)

![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)

![1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2864547.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2864552.png)